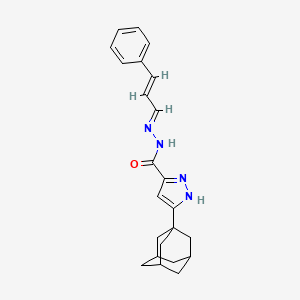![molecular formula C22H26N8S B11676693 2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B11676693.png)
2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-cyclohexylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with phenylamino groups and a cyclohexylthiourea moiety, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA typically involves the sequential nucleophilic substitution of cyanuric chloride with phenylamine and cyclohexylthiourea. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the triazine ring.
-
Step 1: Synthesis of 4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZINE
Reagents: Cyanuric chloride, phenylamine
Conditions: The reaction is performed in an organic solvent such as dichloromethane at a temperature of 0-5°C. The phenylamine is added dropwise to the cyanuric chloride solution, and the mixture is stirred for several hours to complete the substitution reaction.
-
Step 2: Synthesis of 3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA
Reagents: 4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZINE, cyclohexylthiourea
Conditions: The intermediate product from step 1 is reacted with cyclohexylthiourea in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazine ring or the thiourea moiety, resulting in the formation of amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkylamines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives
Reduction: Amine or thiol derivatives
Substitution: Alkylamino or thioether derivatives
科学的研究の応用
3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties and used clinically to treat various cancers.
2-Amino-4-morpholino-1,3,5-triazine: Exhibits antitumor activity and is used in cancer therapy.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA is unique due to its combination of a triazine ring with phenylamino and cyclohexylthiourea groups, which imparts distinct chemical and biological properties
特性
分子式 |
C22H26N8S |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
1-cyclohexyl-3-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]thiourea |
InChI |
InChI=1S/C22H26N8S/c31-22(25-18-14-8-3-9-15-18)30-29-21-27-19(23-16-10-4-1-5-11-16)26-20(28-21)24-17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H2,25,30,31)(H3,23,24,26,27,28,29) |
InChIキー |
FBYDQKCJXKVSJI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=S)NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarboxylate](/img/structure/B11676610.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676616.png)

![(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11676621.png)
![6-amino-2-(propan-2-yl)-8-[4-(propan-2-yl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B11676641.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11676646.png)


![2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B11676665.png)
![3-(4-bromophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676672.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11676673.png)
![4-tert-butyl-N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11676674.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676701.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11676718.png)
